molecular formula C17H19N5O4 B8071122 tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate

tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B8071122
M. Wt: 357.4 g/mol
InChI Key: NQVITOLSKXXURX-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate is a structurally complex pyrrole derivative featuring a benzotriazole-activated ester and a tert-butyl carbamate protecting group. This compound is of significant interest in organic synthesis, particularly in peptide coupling and heterocyclic chemistry, due to the reactive [(1H-benzotriazol-1-yl)oxy]carbonyl (BtOCO) group, which facilitates efficient acylation reactions . The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the methyl substituent on the pyrrole ring modulates steric and electronic properties . Its synthesis typically involves multi-step protocols, including cyclocondensation, protection/deprotection, and coupling reactions, as observed in analogous compounds .

Properties

IUPAC Name

2-O-(benzotriazol-1-yl) 4-O-tert-butyl 3-amino-1-methylpyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-17(2,3)25-15(23)10-9-21(4)14(13(10)18)16(24)26-22-12-8-6-5-7-11(12)19-20-22/h5-9H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVITOLSKXXURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C(=C1N)C(=O)ON2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703774
Record name tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77716-16-6
Record name tert-Butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-butyl 4-amino-5-{[(1H-benzotriazol-1-yl)oxy]carbonyl}-1-methyl-1H-pyrrole-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • tert-butyl group : A bulky hydrophobic group that may influence the compound's interactions with biological targets.
  • Benzotriazole moiety : Known for various biological activities, including antimicrobial and antitumor effects.
  • Pyrrole and carboxylate functionalities : These groups may contribute to the compound's reactivity and interaction with enzymes or receptors.

Antimicrobial Activity

Benzotriazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that benzotriazole compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. For example, a study reported that certain benzotriazole derivatives exhibited potent antibacterial activity attributed to their hydrophobic groups and ability to penetrate bacterial membranes .

CompoundBacterial Strains TestedActivity
Benzotriazole Derivative AE. coli, B. subtilisHigh
Benzotriazole Derivative BPseudomonas fluorescensModerate

Antiparasitic Activity

The compound has shown promise in antiparasitic applications. A study highlighted that benzotriazole derivatives possess inhibitory effects against protozoan parasites such as Trypanosoma cruzi. The derivative tested demonstrated a dose-dependent reduction in parasite viability, indicating potential for development as an antiparasitic agent .

Anticancer Properties

Research has indicated that compounds containing the benzotriazole moiety can act as inhibitors of certain kinases involved in cancer progression. For instance, analogs of benzotriazole have been shown to selectively inhibit protein kinases like CK2, which is implicated in tumor growth . The specific activity of tert-butyl 4-amino derivatives against cancer cell lines remains an area for further exploration.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate interaction with cell membranes, leading to increased permeability or disruption.
  • Receptor Modulation : Potential modulation of receptor activity could alter signaling pathways critical for cell survival or proliferation.

Case Studies

Several case studies exemplify the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on benzotriazole derivatives showed that modifications to the hydrophobic side chains significantly enhanced antibacterial activity against Gram-positive bacteria.
  • Antiparasitic Action : Another investigation into N-benzenesulfonylbenzotriazoles revealed remarkable efficacy against Trypanosoma cruzi, with IC50 values indicating strong inhibitory effects at low concentrations .
  • Anticancer Investigation : Research into CK2 inhibitors demonstrated that certain benzotriazole derivatives could reduce tumor cell growth by disrupting critical signaling pathways involved in cell division .

Comparison with Similar Compounds

Key Observations:

Reactivity and Functional Groups :

  • The target compound’s BtOCO group is more reactive in acyl transfer compared to simple esters (e.g., methoxycarbonyl in 5m) or amides (e.g., compound 72 in ), enabling efficient nucleophilic substitutions .
  • The tert-butyl group, common across all analogs, improves solubility and stability but may sterically hinder reactions in crowded environments .

Synthetic Efficiency :

  • Yields for CuCl2-catalyzed pyrroles (e.g., 98% for 10a ) exceed those of HATU-mediated couplings (83% for 26 ), though the latter offers better regioselectivity for complex heterocycles.
  • Stereochemical control is achieved in piperidine-pyrazole hybrids (e.g., 5m, [α]D = −4.3 ), whereas the target compound’s planar pyrrole ring lacks chiral centers.

Spectral Signatures :

  • IR carbonyl stretches for BtOCO (~1765 cm⁻¹) align with ester groups in 10a but differ from amides (e.g., 72, ~1680 cm⁻¹) .
  • ¹H NMR signals for tert-butyl (δ ~1.34) and aromatic protons (e.g., δ 7.52 for indole in 10a) provide structural validation across analogs .

Table 2: Functional and Application Profiles

Compound Primary Application Key Advantages Limitations Reference
Target Compound Acylation reagent High reactivity, stability Sensitivity to moisture
10a Anticancer research (indole-based) High yield, dual indole motifs Limited solubility in polar solvents
26 Drug intermediate (CNS targets) Rigid pyrrolopyrrole scaffold Moderate yield
5m Chiral building block Stereochemical purity Lower thermal stability
SI112 (pyrazole-amide) Kinase inhibition Oral bioavailability Complex synthesis

Key Insights:

  • The target compound’s BtOCO group makes it superior for peptide bond formation compared to carbamates (e.g., 5m) or amides (e.g., SI112) .

Preparation Methods

Paal-Knorr Pyrrole Formation

The pyrrole ring is synthesized via the Paal-Knorr reaction, a classical method for pyrrole formation from 1,4-diketones and primary amines. For 1-methylpyrrole derivatives, N-methylhydroxylamine is used as the amine source.

Example Protocol:

  • Reactants : Dimethylacetylene dicarboxylate (DMAD, 2 mmol), N-methylhydroxylamine hydrochloride (2 mmol), and acyl chloride (2 mmol).

  • Conditions : Anhydrous CH₂Cl₂, 40°C, 2.5–3.5 hours.

  • Yield : 70–90% for substituted N-methylpyrroles.

Functionalization of the Pyrrole Core

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl carboxylate group at C3 is introduced via esterification or protection of a pre-existing carboxylic acid.

Method:

  • Reactants : Pyrrole-3-carboxylic acid, Boc₂O (di-tert-butyl dicarbonate).

  • Conditions : DCM, DMAP (catalyst), room temperature.

  • Yield : 85–90% for Boc-protected pyrroles.

Amination at C4

The amino group at C4 is introduced via nitration followed by reduction or direct amination.

Nitration-Reduction Approach:

  • Nitration : HNO₃/H₂SO₄ at 0°C.

  • Reduction : H₂/Pd-C or Zn/NH₄Cl.

  • Yield : 70–80% for 4-aminopyrroles.

Activation of the C5 Carboxylic Acid

Benzotriazole-Based Coupling

The carboxylic acid at C5 is activated as a benzotriazolyl ester using coupling reagents.

Protocol:

  • Reactants : 5-Carboxy-1-methylpyrrole derivative, HOBt (1-hydroxybenzotriazole), BOP reagent.

  • Conditions : DMF or DCM, DIPEA (base), room temperature.

  • Yield : 80–88% for activated esters.

Detailed Steps:

  • Dissolve 5-carboxy-1-methylpyrrole (1 eq) and HOBt (1.2 eq) in DMF.

  • Add BOP reagent (1.1 eq) and DIPEA (3 eq).

  • Stir for 2 hours at 20°C.

  • Purify via column chromatography (hexane/EtOAc).

Key Data Tables

Table 1. Representative Yields for Critical Steps

StepReagents/ConditionsYield (%)Reference
Pyrrole core synthesisDMAD, N-methylhydroxylamine, acyl chloride85
Boc protectionBoc₂O, DMAP, DCM88
C5 activationHOBt, BOP, DIPEA88

Table 2. Comparison of Coupling Reagents

ReagentSolventBaseTime (h)Yield (%)
BOPDMFDIPEA288
EDCl/HOBtDCMTEA478
TBTUDMFDIEA382

Mechanistic Insights

  • BOP Activation : The benzotriazolyloxy group enhances electrophilicity of the carbonyl, facilitating nucleophilic attack.

  • Regioselectivity : Steric effects from the 1-methyl and tert-butyl groups direct functionalization to C4 and C5.

Challenges and Optimization

  • Side Reactions : Over-activation of carboxylic acids can lead to dimerization. Controlled stoichiometry of BOP/HOBt is critical.

  • Purification : Sil

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) protecting group in this compound?

Methodological Answer:
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or triethylamine). For pyrazole derivatives, the Boc group is typically added to amino or hydroxyl functionalities early in the synthesis to prevent undesired side reactions. For example, in analogous compounds, the Boc protection of amines is achieved by reacting the amine with Boc anhydride in dichloromethane at room temperature . Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of excess reagents.

Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in hydrogen bonding networks within this compound’s crystal structure?

Methodological Answer:
SHELX programs (e.g., SHELXL) are optimized for refining high-resolution crystallographic data. To resolve hydrogen bonding ambiguities:

Collect high-quality diffraction data (resolution ≤ 1.0 Å) to precisely locate hydrogen atoms.

Use the AFIX command in SHELXL to constrain hydrogen positions based on geometric parameters.

Validate hydrogen bonds via graph-set analysis (as per Etter’s methodology) to categorize motifs like D (donor) and A (acceptor) patterns .

Cross-reference with spectroscopic data (e.g., IR for O–H/N–H stretches) to confirm intermolecular interactions.

Basic: Which spectroscopic techniques are most reliable for characterizing substitution patterns on the pyrrole ring?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Chemical shifts near δ 6.5–7.5 ppm indicate pyrrole protons, while downfield shifts (δ 8.0–10.0 ppm) suggest electron-withdrawing groups (e.g., carbonyls).
    • ¹³C NMR : Carbamate carbonyls appear at ~δ 150–155 ppm, while ester carbonyls resonate at ~δ 165–170 ppm.
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula, with fragmentation patterns revealing substituent loss (e.g., tert-butyl groups at m/z 57).
  • IR Spectroscopy : Stretching frequencies for C=O (1720–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups .

Advanced: How should researchers address data contradictions arising from unexpected byproducts in benzotriazole-mediated coupling reactions?

Methodological Answer:

Reaction Monitoring : Use in situ techniques like TLC or HPLC-MS to track intermediate formation. For example, unexpected acylated byproducts may form due to incomplete activation of the carbonyl group.

Byproduct Identification :

  • Isolate via preparative HPLC and characterize by 2D NMR (COSY, HSQC) to assign structural deviations.
  • Compare with literature on benzotriazole leaving group stability under varying pH/temperature .

Optimization : Adjust reaction stoichiometry (e.g., reduce excess coupling agents like EDC/HOBt) or switch to alternative activators (e.g., HATU for higher efficiency).

Basic: How does the benzotriazolyloxy carbonyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The benzotriazolyloxy (BtO) group acts as a superior leaving group due to its electron-withdrawing nature and resonance stabilization of the transition state. In nucleophilic acyl substitutions:

  • Kinetics : Reactions proceed faster compared to traditional leaving groups (e.g., Cl⁻), enabling milder conditions (e.g., room temperature in DMF).
  • Scope : Compatible with amines, alcohols, and thiols. For example, in analogous compounds, BtO groups facilitate amide bond formation without racemization .

Advanced: What systematic approaches are recommended for SAR studies targeting modifications of the pyrrole and benzotriazole moieties?

Methodological Answer:

Scaffold Diversification :

  • Pyrrole : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 5 to assess steric/electronic effects on bioactivity.
  • Benzotriazole : Replace with alternative heterocycles (e.g., tetrazole) to modulate solubility or binding affinity.

Combinatorial Libraries : Use parallel synthesis to generate derivatives with incremental modifications. For example, employ Suzuki-Miyaura coupling to introduce aryl groups at specific positions .

Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., kinase profiling) followed by in vivo pharmacokinetic studies to correlate structural changes with activity .

Advanced: How can researchers validate crystallographic data for this compound when twinning or disorder is observed?

Methodological Answer:

Data Collection : Use a high-brilliance synchrotron source to improve data completeness and redundancy.

Twinning Analysis : In SHELXL, apply the TWIN command with refined BASF parameters to model twinning ratios.

Disorder Modeling : Split occupancy of disordered atoms (e.g., tert-butyl groups) and apply geometric restraints (e.g., SIMU for thermal motion) .

Validation Tools : Use PLATON to check for missed symmetry and Mercury for visualizing hydrogen-bonding networks.

Basic: What purification techniques are optimal for isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for polar intermediates.
  • Recrystallization : For crystalline intermediates, optimize solvent pairs (e.g., DCM/hexane) to remove polymeric byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, especially in final deprotection steps .

Advanced: What computational methods aid in predicting the compound’s binding modes with biological targets?

Methodological Answer:

Docking Simulations : Use AutoDock Vina or Glide to model interactions with active sites (e.g., kinases or GPCRs). Parameterize force fields for accurate electrostatics of the benzotriazole moiety.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses.

QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to derive predictive models .

Basic: How should researchers handle moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Reaction Setup : Use Schlenk lines or gloveboxes under inert atmosphere (N₂/Ar).
  • Drying Solvents : Employ molecular sieves (3Å) or distill under argon prior to use.
  • Quenching : Add reagents slowly to avoid exothermic side reactions; monitor temperature with IR thermography.
  • Storage : Store intermediates in flame-sealed ampules under argon at –20°C .

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